molecular formula C11H6FN3O2 B6385458 MFCD18316551 CAS No. 1261928-91-9

MFCD18316551

Cat. No.: B6385458
CAS No.: 1261928-91-9
M. Wt: 231.18 g/mol
InChI Key: KEYGWNBMHMRMRH-UHFFFAOYSA-N
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Description

The compound “MFCD18316551” is a chemical entity with unique properties and potential applications in various fields It is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18316551” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired crystal form is achieved .

Industrial Production Methods: Industrial production of “this compound” focuses on scalability and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form A-I of the compound methanesulfonate is preferred due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions: “MFCD18316551” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions to achieve the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives of “this compound,” while reduction reactions produce reduced forms of the compound

Scientific Research Applications

“MFCD18316551” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology, it is used to study cellular processes and molecular interactions. In medicine, “this compound” is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

“MFCD18316551” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. “this compound” stands out due to its specific crystal form A-I, which offers superior solubility and stability. This makes it more suitable for pharmaceutical applications and large-scale production .

Comparison with Similar Compounds

  • Triazolo ring compound methanesulfonate
  • Triazolo ring compound methanesulfonate crystal form A-II
  • Triazolo ring compound methanesulfonate crystal form B-I

By understanding the unique properties and applications of “MFCD18316551,” researchers and industry professionals can explore its full potential and contribute to advancements in various fields.

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O2/c12-9-2-1-6(4-13)3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGWNBMHMRMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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